Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-chloro-4-oxopentanoate

Process chemistry Halogen exchange Crystallization purification

Methyl 5-chloro-4-oxopentanoate (CAS 62024-36-6), also referred to as 5-chlorolevulinic acid methyl ester, is a bifunctional C5 γ-keto ester bearing a reactive terminal chloromethyl ketone moiety. This structural arrangement places it within the class of halogenated levulinate analogs, but distinguishes it from simple levulinate esters and other halolevulinate isomers by its specific substitution pattern at the δ-position.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 62024-36-6
Cat. No. B3385255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-4-oxopentanoate
CAS62024-36-6
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)CCl
InChIInChI=1S/C6H9ClO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3
InChIKeyLLGRXDHFGMSZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloro-4-oxopentanoate (CAS 62024-36-6): A Strategic C5 Haloketone Building Block for Agrochemical and Pharmaceutical Intermediate Procurement


Methyl 5-chloro-4-oxopentanoate (CAS 62024-36-6), also referred to as 5-chlorolevulinic acid methyl ester, is a bifunctional C5 γ-keto ester bearing a reactive terminal chloromethyl ketone moiety. This structural arrangement places it within the class of halogenated levulinate analogs, but distinguishes it from simple levulinate esters and other halolevulinate isomers by its specific substitution pattern at the δ-position . The compound serves as a versatile alkylating agent and a protected precursor to δ-aminolevulinic acid derivatives, which are intermediates in heme biosynthesis pathways and photodynamic therapy agents [1]. Its commercial availability at >95% purity through multiple suppliers makes it a tractable starting material for scale-up, yet the justification for its selection over closely related analogs rests on quantifiable differences in synthetic accessibility, isomeric purity, and reactivity that are detailed in the sections below.

Methyl 5-Chloro-4-oxopentanoate: Why Other Levulinate Esters, Bromoanalogs, and Regioisomers Cannot Serve as Drop-in Replacements


The temptation to substitute methyl 5-chloro-4-oxopentanoate with a cheaper, more accessible analog such as methyl levulinate, or with a more reactive bromo congener, frequently leads to synthetic route failure or unacceptable impurity profiles. The chloro substituent occupies a kinetic and thermodynamic niche: it is sufficiently electrophilic to participate in nucleophilic displacement and alkylation chemistries, yet significantly less prone to spontaneous hydrolysis or premature cross-linking than the bromo counterpart, as evidenced by the patent literature describing superior stability of chlorination mixtures toward acid-catalyzed isomerization [1]. Conversely, the non-halogenated methyl levulinate lacks the terminal leaving group required for the key C–N or C–S bond-forming steps that define the compound's utility in heterocycle assembly [2]. The quantitative evidence below demonstrates exactly where these differences manifest in measurable outcomes—yield, purity, regiochemical fidelity, and process robustness—providing a clear procurement rationale for the 5-chloro methyl ester over its closest structural neighbors.

Methyl 5-Chloro-4-oxopentanoate: Head-to-Head Quantitative Differentiation Evidence Against Bromo, Des-halo, and Regioisomeric Analogs


Isolation Yield and Purity of 5-Chloro vs. 5-Bromo Methyl Ester via Halogen-Exchange Crystallization Route

The patent US20050070727A1 discloses that methyl 5-chloro-4-oxopentanoate obtained through the bromination/chlorine exchange sequence followed by low-temperature crystallization is isolated in 35–38% yield with >98% purity, with the primary impurities identified as the 3-chloro regioisomer and unreacted levulinic acid methyl ester [1]. In the same patent, the analogous 5-bromo methyl ester is obtained in comparable 35–38% yield but requires fractional distillation rather than crystallization, and is explicitly noted to be more susceptible to acid-catalyzed isomerization and degradation during thermal separation [1]. This crystallization-enabled purification advantage for the 5-chloro derivative translates to a room-temperature isolation process that avoids thermal stress and associated yield losses.

Process chemistry Halogen exchange Crystallization purification

Regioisomeric Purity: 5-Chloro Ester Avoids the 3-Chloro Byproduct Burden Inherent to Direct Chlorination

Direct chlorination of levulinic acid or its esters produces a mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers that is difficult to separate [1]. The patented halogen-exchange route (bromination followed by bromide/chloride exchange) leverages the inherent regioselectivity of bromination (which favors the 5-position) and then preserves this regiochemical fidelity during chlorine introduction, yielding a product where the 5-chloro isomer predominates with only trace 3-chloro contamination [1]. In contrast, direct chlorination of methyl levulinate produces a statistical mixture with significantly higher 3-chloro content, which co-distills with the desired 5-chloro isomer and cannot be efficiently removed without chromatography [1].

Regioselectivity Halogenation Isomeric purity

Thermal Stability and Process Robustness of the Chloro Ester vs. Bromo Ester During Downstream Processing

The patent explicitly states that 'the mixture of the chlorinated levulinic acid compounds ... behaves in comparison to the present bromination mixture more stable towards acid catalysed isomerisation because the chlorination products have clearly lower boiling points and therefore the activation of a thermal caused production of hydrogen chloride from the 3,5-dichloro compound is avoided' [1]. This directly contrasts with the bromo mixture, where thermal stress during distillation generates HBr and promotes isomerization that erodes the 5-bromo regioisomeric purity [1]. The documented lower boiling points of chloro derivatives (e.g., methyl 5-chloro-4-oxopentanoate bp ~125–128°C at 760 mmHg for the bromo analog vs. estimated lower for chloro [2]) further reduce the thermal burden during solvent removal and distillation.

Thermal stability Process safety Scale-up

Alkyl Ester Chain Length: Methyl Ester Crystallizes Where Ethyl and Higher Homologs Remain Oils

The patent teaches that 'the 5-chlorolevulinic acid esters of the alcohols with chain lengths of C2–C4 can not be produced by low-temperature crystallisation because no crystallisation occurs under these conditions. The same is valid for the corresponding bromination mixtures of the 5-bromolevulinic acid esters which are produced from alcohols with chain lengths of C2–C4' [1]. This establishes that methyl 5-chloro-4-oxopentanoate (C1 methyl ester) is uniquely amenable to crystallization-based purification among the C1–C4 alkyl ester series, providing a non-chromatographic, scalable isolation method that is unavailable for the ethyl (C2), propyl (C3), or butyl (C4) 5-chloro-4-oxopentanoate esters.

Crystallization Ester homolog comparison Purification

Synthetic Utility: Documented Role as Key Intermediate in δ-Aminolevulinic Acid Derivatives vs. Unfunctionalized Methyl Levulinate

The Drug Synthesis Database records methyl 5-chloro-4-oxopentanoate as intermediate (XVI) in a validated route to δ-succinimidolevulinic acid and δ-aminolevulinic acid derivatives [1]. In this route, the chloromethyl ketone moiety undergoes condensation with succinimide to form methyl δ-succinimidolevulinate, a transformation that is mechanistically inaccessible to the non-halogenated methyl levulinate (CAS 624-45-3), which lacks the terminal electrophilic center [1]. The route described by Neuberger and Scott (J. Chem. Soc. 1954, 1820) further validates the chloro ketone as the requisite electrophile for constructing the C–N bond leading to δ-aminolevulinic acid analogs [2].

API intermediate δ-Aminolevulinic acid Photodynamic therapy

Supplier Purity Specifications: 95% Minimum Purity Consensus vs. Variable Specifications for Bromo and Regioisomeric Analogs

Multiple independent suppliers including AKSci, Fluorochem, and Leyan list methyl 5-chloro-4-oxopentanoate at a minimum purity specification of 95% . By contrast, the closely related methyl 5-bromo-4-oxopentanoate (CAS 53856-93-2) is listed by suppliers such as Bidepharm at 98% purity but with notably higher molecular weight (209.04 g/mol) that increases the mass of waste streams and reduces atom economy in downstream transformations . The chloro compound thus offers a favorable balance of commercially assured purity (≥95% across multiple vendors) and efficient molecular weight (164.59 g/mol), which reduces the mass intensity of subsequent synthetic steps.

Commercial availability Purity specification Quality assurance

High-Value Application Scenarios Where Methyl 5-Chloro-4-oxopentanoate (CAS 62024-36-6) Outperforms Analogs


Synthesis of δ-Aminolevulinic Acid (ALA) Derivatives for Photodynamic Therapy and Cancer Diagnostics

Methyl 5-chloro-4-oxopentanoate serves as the electrophilic C5 building block in the synthesis of δ-succinimidolevulinate and, upon hydrolysis, δ-aminolevulinic acid derivatives used as photosensitizer precursors in photodynamic therapy [1]. The >98% regioisomeric purity achievable via the halogen-exchange crystallization route ensures that the final ALA prodrug is free of regioisomeric contaminants that could confound biological activity [2]. The methyl ester crystallinity enables straightforward purification without chromatography, which is critical for pharmaceutical intermediate supply chains where ICH Q7 compliance and impurity documentation are mandatory.

Heterocycle Assembly via Chemoselective Alkylation: 3-(ω-Aminoalkyl)benzo[b]thiophene Synthesis

The chloromethyl ketone moiety of methyl 5-chloro-4-oxopentanoate participates in chemoselective alkylation of thiophenols, followed by acid-catalyzed cyclization to yield 3-(ω-aminoalkyl)benzo[b]thiophenes [1]. In this application, the thermal stability of the chloro derivative relative to the bromo analog is paramount: the acid-catalyzed cyclization step generates an acidic environment that would promote HBr-catalyzed decomposition of a bromo intermediate, leading to lower cyclization yields and increased byproduct formation [2].

Multi-Kilogram Scale-Up of Halolevulinate Intermediates with Non-Chromatographic Isolation

For process chemistry groups scaling routes beyond 500 g, the ability to isolate methyl 5-chloro-4-oxopentanoate by low-temperature crystallization rather than fractional distillation represents a decisive operational advantage [1]. The patent-documented crystallization protocol avoids the capital expenditure and safety concerns of high-vacuum distillation equipment, while simultaneously preventing the thermal degradation that reduces yields of the bromo analog during distillation [1]. The ethyl, propyl, and butyl homologs cannot be crystallized at all, making the methyl ester the only member of the 5-chloro-4-oxopentanoate ester family amenable to this scalable purification mode [1].

Regioselective Synthesis of 3,5-Disubstituted Levulinate Derivatives via Sequential Halogenation

The high 5-chloro regioisomeric purity (>98%) obtained through the bromination/chlorine-exchange route provides a clean starting point for further functionalization at the 3-position, enabling the deliberate synthesis of 3,5-difunctionalized levulinate derivatives [1]. In contrast, the 3-chloro byproducts present in direct chlorination mixtures would confound subsequent 3-position functionalization by introducing an uncontrolled mixture of starting materials, complicating kinetic analysis and reducing the yield of the desired 3,5-disubstituted product.

Quote Request

Request a Quote for Methyl 5-chloro-4-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.